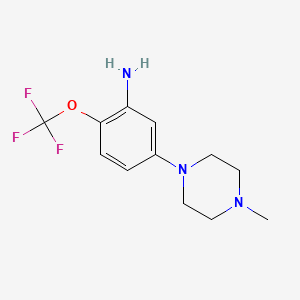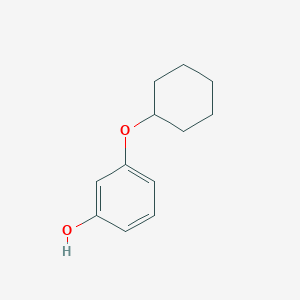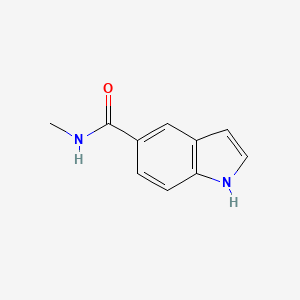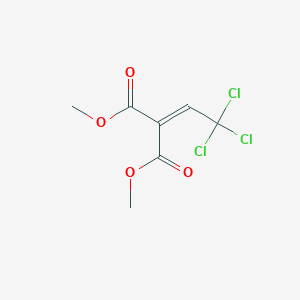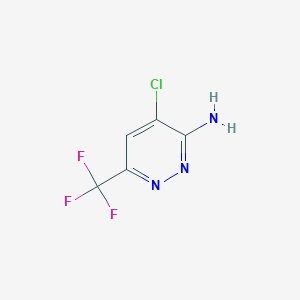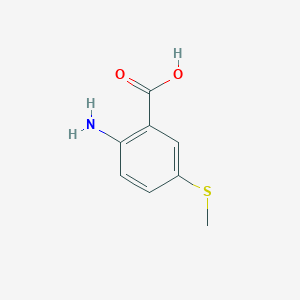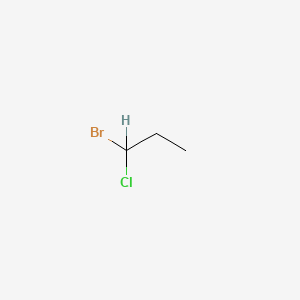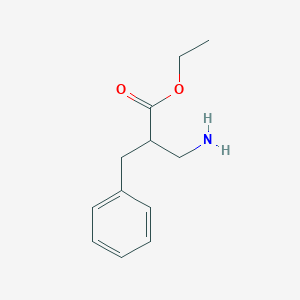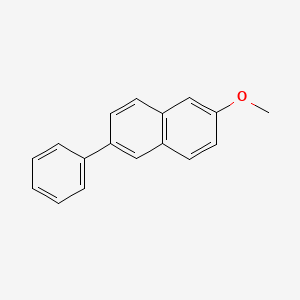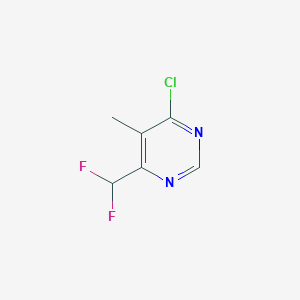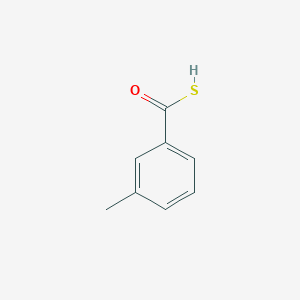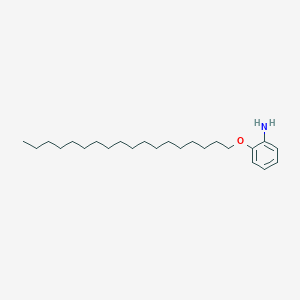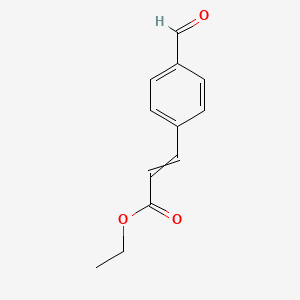
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE is an organic compound with the molecular formula C12H12O3 It is an ester derivative of cinnamic acid, characterized by the presence of an ethyl ester group and a formyl group attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE can be synthesized through several methods. One common approach involves the condensation of ethyl cinnamate with formylating agents such as formic acid or formamide under acidic conditions. Another method includes the use of Vilsmeier-Haack reaction, where ethyl cinnamate reacts with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group .
Industrial Production Methods
Industrial production of ethyl 4-formylcinnamate typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ethyl 4-carboxycinnamate.
Reduction: Ethyl 4-hydroxymethylcinnamate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-formylcinnamate involves its interaction with biological membranes and enzymes. It can disrupt microbial cell walls and membranes, leading to cell lysis and death. The formyl group may also interact with specific enzymes, inhibiting their activity and affecting cellular processes .
Comparación Con Compuestos Similares
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE can be compared with other cinnamate derivatives such as:
Ethyl cinnamate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 4-formylcinnamate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its solubility and reactivity.
Cinnamic acid: The parent compound, which lacks both the ester and formyl groups, making it less versatile in synthetic applications.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
ethyl 3-(4-formylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-9H,2H2,1H3 |
Clave InChI |
PTLYUOHNLZBHKB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
